Product packaging for N-Benzyloxetan-3-amine oxalate(Cat. No.:CAS No. 1956341-96-0)

N-Benzyloxetan-3-amine oxalate

Cat. No.: B2555064
CAS No.: 1956341-96-0
M. Wt: 253.254
InChI Key: FXVRJNNUVWIRMZ-UHFFFAOYSA-N
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Description

Overview of Oxetane (B1205548) Chemistry in Contemporary Research

Oxetanes, which are four-membered heterocyclic ethers, have garnered significant attention in modern chemical research. acs.orgnih.gov Initially viewed as a curiosity, the oxetane ring is now recognized for its ability to confer advantageous physicochemical properties upon molecules. researchgate.netnih.gov In medicinal chemistry, the incorporation of an oxetane motif can lead to notable improvements in aqueous solubility, metabolic stability, and lipophilicity. acs.orgresearchgate.netmagtech.com.cn

The unique structural and electronic properties of oxetanes make them attractive isosteres or bioisosteres—substitutes for other chemical groups in biologically active compounds. They are frequently employed as replacements for less desirable functionalities like gem-dimethyl and carbonyl groups. acs.orgnih.govbeilstein-journals.org Replacing a gem-dimethyl group with an oxetane can block metabolically weak spots without the associated increase in lipophilicity. beilstein-journals.org This strategic substitution is a key theme in contemporary drug discovery. nih.gov

The synthesis of diverse oxetane derivatives is a dynamic area of organic chemistry. nih.govrsc.org Key synthetic strategies include intramolecular cyclizations to form either the crucial C-O or C-C bond of the ring, and [2+2] cycloaddition reactions between carbonyl compounds and alkenes, famously known as the Paternò–Büchi reaction. beilstein-journals.orgmdpi.com

Significance of N-Benzyloxetan-3-amine Oxalate (B1200264) as a Research Target

The significance of N-Benzyloxetan-3-amine oxalate lies in its utility as a specialized chemical building block. Its structure is pre-functionalized to allow for the direct incorporation of the valuable 3-aminooxetane scaffold into target molecules. The 3-substituted oxetane core is particularly sought after for its proven ability to act as a surrogate for carbonyl and gem-dimethyl groups. beilstein-journals.org

In this compound, the amine group is protected by a benzyl (B1604629) group. The N-benzyl protecting group is a well-established feature in organic synthesis, known for its stability under various reaction conditions and its reliable removal when needed. This allows chemists to perform other chemical transformations on a molecule without unintended reactions at the amine site.

Therefore, this compound serves as a stable, ready-to-use reagent for researchers. It provides a straightforward pathway to introduce the 3-aminooxetane moiety, which can favorably modulate a compound's properties, such as polarity and metabolic profile. acs.orgbeilstein-journals.org The oxalate salt formulation further contributes to its practicality as a solid chemical reagent for academic and industrial research. cymitquimica.com

Table 2: General Effects of Oxetane Incorporation in Drug Discovery

Modified Property General Outcome
Aqueous Solubility Generally Increased acs.orgmagtech.com.cn
Metabolic Stability Often Improved acs.orgmagtech.com.cnbeilstein-journals.org
Lipophilicity (LogD) Can be reduced or modulated nih.govmagtech.com.cn
Molecular Conformation Acts as a rigidifying "conformational lock" acs.org

| Basicity of Proximal Amines | Can be influenced acs.org |

Historical Context of Oxetane Derivatives in Organic Synthesis

The history of oxetanes dates back to the 1870s, with the first reported synthesis of the parent, unsubstituted oxetane by Reboul. beilstein-journals.org A pivotal moment in oxetane synthesis occurred in 1909, when Paternò investigated the photochemical reaction between benzophenone (B1666685) and an alkene, leading to the formation of an oxetane via a [2+2] cycloaddition. mdpi.com This transformation later became widely known as the Paternò–Büchi reaction and remains a fundamental method for constructing the four-membered ether ring. mdpi.com

For much of the 20th century, oxetanes remained a somewhat academic curiosity. Their profile began to rise with the isolation of the complex natural product paclitaxel (B517696) (Taxol) in 1971. acs.orgacs.org Paclitaxel, which contains a fused oxetane ring essential to its potent anticancer activity, demonstrated the importance of this motif in biologically active molecules. acs.orgacs.org

A significant surge in interest, often termed the "oxetane rush," was initiated by the pioneering work of Carreira and colleagues. nih.govacs.org Their influential studies demonstrated that oxetanes could serve as effective bioisosteres for common functional groups like carbonyls and gem-dimethyl groups, triggering widespread adoption of the oxetane scaffold in medicinal chemistry programs. nih.govbeilstein-journals.orgacs.org This shift transformed the oxetane from a niche heterocycle into a valuable component of the modern medicinal chemist's toolbox. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO5 B2555064 N-Benzyloxetan-3-amine oxalate CAS No. 1956341-96-0

Properties

IUPAC Name

N-benzyloxetan-3-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.C2H2O4/c1-2-4-9(5-3-1)6-11-10-7-12-8-10;3-1(4)2(5)6/h1-5,10-11H,6-8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVRJNNUVWIRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Benzyloxetan 3 Amine Oxalate

Recent Advancements in Oxetane (B1205548) Ring Construction Relevant to N-Benzyloxetan-3-amine Oxalate (B1200264) Precursors

The synthesis of the N-Benzyloxetan-3-amine core relies heavily on the initial construction of a suitably functionalized oxetane ring. Modern synthetic chemistry has moved beyond classical methods, introducing sophisticated approaches that leverage the inherent characteristics of the strained four-membered ring.

Strain-Release Driven Approaches for Amino-Oxetane Synthesis

The inherent ring strain of oxetanes, while lower than epoxides, is a significant thermodynamic driving force that can be harnessed for synthesis. thieme-connect.de This principle is central to several novel methods for creating 3-aminooxetane precursors. The relief of this strain during a reaction provides a powerful energetic incentive for bond formation, enabling reactions to proceed under mild conditions. rsc.org

Recent studies have demonstrated that this strain-release concept can be applied to the synthesis of oxetane amino acids and other functionalized derivatives. usx.edu.cn For instance, a visible-light-induced photocatalytic reaction involving 3-methyleneoxetane substrates proceeds via a radical addition mechanism driven by ring-strain release, yielding versatile oxetane γ- and α-amino acids. usx.edu.cn Another approach involves the BF3·Et2O promoted [3+2] annulation of 3-aminooxetanes, where the ring-opening of the strained oxetane is the key thermodynamic driver for the formation of new heterocyclic systems. rsc.org These methods highlight how the potential energy stored in the oxetane ring can be strategically utilized to facilitate the construction of complex precursors for molecules like N-Benzyloxetan-3-amine.

Modular Synthetic Strategies Utilizing Oxetan-3-one

Oxetan-3-one has emerged as a critical and commercially available building block for the modular synthesis of 3-substituted oxetanes. nih.govresearchgate.net Its ketone functionality allows for a wide range of transformations, providing a versatile entry point to various derivatives, including the necessary amino precursors.

A particularly effective and scalable two-step method has been developed for constructing oxetane-containing amide bioisosteres, a class of molecules that includes amino-oxetanes. nih.govresearchgate.netthieme-connect.com This strategy involves:

Formation of a Mannich Adduct: Oxetan-3-one reacts with a secondary amine (like a precursor to the benzylamine (B48309) group) and benzotriazole (B28993) under mild conditions. thieme-connect.com The enhanced reactivity of the keto group in oxetan-3-one facilitates the formation of a stable amine-benzotriazole intermediate. nih.govresearchgate.net These adducts are described as "springloaded" due to the ring strain, priming them for the next step. nih.gov

Nucleophilic Addition: The intermediate is then treated with various organometallic reagents (e.g., Grignard reagents), which add to the carbon atom, displacing the benzotriazole group and affording the desired 3-amino-oxetane product in good to high yields. nih.govthieme-connect.com

This modularity allows for diverse functional groups to be introduced onto the oxetane ring, making it a powerful tool for building libraries of compounds for drug discovery. nih.govresearchgate.net Another strategy involves using oxetan-3-one in a Horner–Wadsworth–Emmons reaction to generate methyl (oxetan-3-ylidene)acetate, which can then undergo further reactions like aza-Michael additions to introduce amine functionalities. mdpi.com

Table 1: Features of Modular Synthesis from Oxetan-3-one

Feature Description Reference
Starting Material Readily available and commercially sourced oxetan-3-one. nih.gov
Key Intermediate Stable, "springloaded" amine-benzotriazole adducts. nih.govthieme-connect.com
Conditions Mild reaction conditions, often at room temperature. thieme-connect.com
Scalability The process is robust and scalable. nih.gov
Versatility Allows for the introduction of a wide range of functional groups via organometallic reagents. thieme-connect.com

Regioselective Functionalization of Oxetane Scaffolds

For more complex precursors, the ability to selectively functionalize a pre-existing oxetane scaffold is crucial. Regioselectivity ensures that chemical modifications occur at the desired position, avoiding the formation of unwanted isomers.

One advanced strategy is the ortho-lithiation of aromatic rings that bear an oxetane substituent. The oxetane ring itself can act as a directed metallation group (DMG), guiding the lithiation to a specific adjacent position on the aromatic ring. rsc.org For example, 3-oxetanyl pyridine (B92270) derivatives can be efficiently and regioselectively lithiated at the C-4 position of the pyridine ring using n-butyllithium. rsc.org The resulting lithiated species can then be quenched with various electrophiles to install a wide range of functional groups, providing a rapid route to highly decorated building blocks. rsc.org

Another approach involves the regioselective ring-opening of other functionalities attached to the oxetane. In the synthesis of spirocyclic oxetanes, a maleic anhydride (B1165640) moiety can be photochemically attached to a ketone to form the oxetane ring, followed by a completely regioselective nucleophilic opening of the anhydride ring with alcohols or amines. rsc.org This selectivity is driven by sterics, providing a predictable way to elaborate the structure while the core oxetane remains intact. rsc.org

Novel Approaches for Amine Introduction and Benzylation

The final key steps in the synthesis of N-Benzyloxetan-3-amine involve the introduction of the amine at the 3-position and its subsequent benzylation, or the direct introduction of a benzylamine group.

Stereoselective Amination Reactions

Achieving stereocontrol is a paramount goal in modern synthesis, particularly for pharmaceutical compounds. While N-Benzyloxetan-3-amine is achiral, the synthesis of chiral derivatives requires stereoselective methods. Biocatalysis has emerged as a powerful platform for this purpose.

Engineered halohydrin dehalogenases (HHDHs) have been successfully used for the stereoselective synthesis of chiral oxetanes. nih.gov These enzymes can perform two key transformations with high stereoselectivity:

Dehalogenation of γ-haloalcohols: Engineered variants of the enzyme HheC can catalyze the intramolecular cyclization of haloalcohols to form chiral oxetanes.

Kinetic Resolution of Oxetanes: Other enzyme variants can catalyze the enantioselective ring-opening of a racemic mixture of oxetanes, allowing for the isolation of one enantiomer in high purity (enantiomeric excess >99%). nih.gov

This enzymatic approach provides efficient access to both (R)- and (S)-enantiomers of functionalized oxetanes, which are versatile building blocks for chiral amine synthesis. nih.gov

Table 2: Biocatalytic Platform for Chiral Oxetane Synthesis

Transformation Enzyme System Outcome Key Metrics Reference
Dehalogenation Engineered HheC (M1-M3) Access to chiral oxetanes from γ-haloalcohols. High stereoselectivity. nih.gov
Kinetic Resolution Engineered HheC (M4-M5) Access to both (R)- and (S)-configured oxetanes. Up to 49% yield, >99% ee, E > 200. nih.gov

C-N Bond Formation Strategies

The formation of the carbon-nitrogen bond is a fundamental transformation in this synthesis. The most direct and widely used method is reductive amination , where oxetan-3-one is reacted directly with benzylamine in the presence of a reducing agent to form N-Benzyloxetan-3-amine. This method was used to create oxetane-containing derivatives that showed improved metabolic stability in drug candidates. acs.org

Beyond this classic transformation, several modern C-N bond formation reactions offer alternative and potentially more versatile routes:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between aryl or alkyl halides/triflates and amines. tcichemicals.com A precursor, such as 3-bromooxetane (B1285879) or oxetan-3-yl trifluoromethanesulfonate, could be coupled with benzylamine using this methodology.

Borrowing Hydrogen (or Hydrogen Auto-Transfer) Catalysis: This sustainable strategy uses alcohols as alkylating agents, producing only water as a byproduct. beilstein-journals.org A manganese-pincer complex could catalyze the reaction between oxetan-3-amine and benzyl (B1604629) alcohol. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine that is subsequently reduced by the "borrowed" hydrogen to yield the final benzylated amine. beilstein-journals.org

Radical-Based Methods: The addition of nitrogen-centered radicals to unsaturated bonds represents an emerging area for C-N bond formation. researchgate.netmanchester.ac.uk These methods offer unique reactivity and can be initiated electrochemically or photochemically, providing sustainable alternatives to traditional approaches. researchgate.net

These varied strategies provide chemists with a rich toolbox for the efficient and controlled synthesis of N-Benzyloxetan-3-amine oxalate and its derivatives.

Salt Formation Mechanisms and Optimization for Oxalate

The formation of an oxalate salt from the free base, N-Benzyloxetan-3-amine, is a crucial step that significantly enhances the compound's stability and ease of handling. This process involves an acid-base reaction where the basic amine group of the N-Benzyloxetan-3-amine is protonated by oxalic acid.

Role of Oxalic Acid in Compound Stabilization and Purification

Oxalic acid, a dicarboxylic acid, is a preferred choice for the salt formation of amines like N-Benzyloxetan-3-amine for several key reasons. wikipedia.org Its structure and acidic properties play a vital role in the stabilization and purification of the final product.

The primary mechanism involves the transfer of protons from the carboxylic acid groups of oxalic acid to the basic nitrogen atom of the amine. researchgate.net This interaction forms a stable ionic salt. The dicarboxylic nature of oxalic acid allows it to form a crystalline lattice structure that is often highly ordered and stable. researchgate.netsciencepublishinggroup.com This crystalline nature is advantageous for purification, as it facilitates the separation of the desired salt from impurities that may remain in the solvent.

The formation of stable hydrogen-bonded networks between the protonated amine and the oxalate anion is a key factor in the high stability of these salts. researchgate.netsciencepublishinggroup.comresearchgate.net These interactions create a well-defined crystal structure that protects the amine from degradation. Theoretical studies on similar amine-oxalic acid systems have shown that the resulting clusters are thermodynamically stable. researchgate.netacs.org

Furthermore, the use of oxalic acid can be a practical method for purifying amines. beilstein-journals.org By dissolving the crude amine in a suitable solvent and adding oxalic acid, the oxalate salt can be selectively precipitated, leaving impurities behind in the solution. beilstein-journals.org This process is highly effective for removing non-basic impurities and by-products from the initial synthesis of the free base. Research on the asymmetric synthesis of related oxetane structures has successfully utilized aqueous oxalic acid for the hydrolysis of intermediates without causing racemization, highlighting its utility in purification steps. nih.gov

Crystallization and Isolation Techniques for Oxalate Salts

The crystallization and subsequent isolation of this compound are critical for obtaining a pure, solid product. cymitquimica.combldpharm.com The choice of solvent and the control of physical parameters are paramount for successful crystallization.

The process typically begins by dissolving the N-Benzyloxetan-3-amine free base in a suitable solvent. The selection of a solvent system is crucial; it must dissolve the free base but have lower solubility for the resulting oxalate salt. beilstein-journals.org Common solvents used for the crystallization of amine salts include alcohols like ethanol (B145695) and isopropanol, as well as ethers and acetonitrile. beilstein-journals.orgacs.orgsciencemadness.org

Once the amine is dissolved, a solution of oxalic acid in a compatible solvent is added. This addition often triggers the precipitation of the this compound salt. The rate of addition and the temperature can influence the size and purity of the resulting crystals. Slow cooling or vapor diffusion techniques can be employed to promote the growth of larger, more well-defined crystals, which is often desirable for achieving high purity. nih.gov

The efficiency of crystallization can be influenced by several factors, as detailed in the table below. The optimization of these parameters is key to maximizing yield and purity. nih.gov

Table 1: Factors Influencing the Crystallization of this compound

ParameterEffect on CrystallizationOptimization Strategy
Solvent Choice Influences solubility of the salt and impurities. beilstein-journals.orgScreen various solvents (e.g., ethanol, isopropanol, acetone) to find a system where the salt has low solubility at cooler temperatures. sciencemadness.org
Cooling Rate A slower cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to smaller crystals and potential inclusion of impurities. nih.govEmploy a controlled cooling profile, such as reducing the temperature by 5-10°C per hour.
Supersaturation The driving force for crystallization. Must be carefully controlled to avoid rapid, uncontrolled precipitation. nih.govAchieve supersaturation slowly by gradual cooling or by the slow addition of an anti-solvent.
Agitation Gentle stirring can promote uniform crystal growth and prevent the formation of large agglomerates.Use a magnetic stirrer at a low speed during the cooling phase.

After crystallization is complete, the solid salt is isolated from the mother liquor. The most common laboratory technique for this is vacuum filtration. The collected crystals are then typically washed with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface. sciencemadness.org Finally, the purified this compound is dried under vacuum to remove any remaining solvent, yielding a stable, crystalline solid. cymitquimica.comsciencemadness.org

Reaction Mechanisms and Stereochemical Considerations in N Benzyloxetan 3 Amine Oxalate Synthesis and Derivatization

Mechanistic Pathways of Oxetane (B1205548) Ring Formation

The construction of the oxetane ring is a fundamental challenge due to the inherent ring strain, making cyclization kinetically less favorable compared to the formation of three, five, or six-membered rings. acs.org Consequently, most synthetic routes rely on intramolecular reactions of highly reactive precursors.

One of the most established methods is the Williamson etherification , which involves the intramolecular cyclization of a 1,3-halohydrin or a related acyclic precursor with a good leaving group. thieme-connect.de This reaction is typically promoted by a base, which deprotonates a hydroxyl group, allowing the resulting alkoxide to displace the leaving group at the 3-position, forming the C-O bond that closes the ring. thieme-connect.debeilstein-journals.org However, this process often competes with side reactions, such as the Grob fragmentation, which leads to an alkene and an aldehyde. thieme-connect.de

Another significant pathway is the Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. mdpi.comrsc.org This method constructs the oxetane ring in a single step and is particularly effective for aromatic ketones and electron-rich alkenes. rsc.org The mechanism proceeds through a photo-excited state of the carbonyl compound, which adds to the alkene to form a diradical intermediate that subsequently cyclizes. mdpi.com

Ring formation can also be achieved through the intramolecular opening of a three-membered ring , most commonly an epoxide. acs.orgbeilstein-journals.org This strategy takes advantage of the thermodynamic driving force provided by the relief of ring strain in the three-membered ring. For example, a suitably positioned nucleophile on a side chain of an epoxide can attack one of the ring carbons, leading to the formation of the four-membered oxetane ring. thieme-connect.de

More recent methods include the synthesis from dihydroxyacetone dimer, which provides a scalable route to the versatile building block oxetan-3-one. acs.orgthieme-connect.de The N-benzylamine moiety is typically introduced in a subsequent step. A common strategy is the reductive amination of oxetan-3-one with benzylamine (B48309). This involves the formation of an intermediate imine or enamine, which is then reduced to yield the final N-Benzyloxetan-3-amine. nih.govyoutube.com

Influence of Substituents on Reaction Selectivity and Yield

Substituents on the acyclic precursors play a critical role in determining the efficiency and selectivity of oxetane ring formation. The placement of substituents can significantly alter the conformation of the molecule, influencing the proximity of the reacting groups and the stability of transition states.

The Thorpe-Ingold effect is a notable principle where gem-disubstitution at a carbon atom can accelerate intramolecular cyclization reactions. acs.org This effect, attributed to a decrease in the bond angle that brings the reactive ends of the chain closer together, can lead to higher yields in oxetane synthesis. acs.org For instance, studies have shown that the presence of gem-dimethyl groups can favor cyclization over competing elimination pathways. acs.orgacs.org

The electronic nature of substituents also has a profound impact. In iodine-mediated cyclizations to form oxetanes, reactions tend to proceed well when aryl groups are present, with the specific electronic properties of substituents on the aryl ring having a less significant effect on the outcome. acs.org In contrast, for other reaction types, electron-withdrawing or electron-donating groups can dramatically alter reactivity and product distribution.

Furthermore, the substitution pattern on the final oxetane ring affects its stability. Generally, 3,3-disubstituted oxetanes are considered more stable than other substitution patterns because the substituents can sterically hinder the approach of external nucleophiles that might otherwise lead to ring-opening. nih.gov

Table 1: Influence of Alcohol Substrate on Yield in Oxetane Synthesis via C-H Functionalization. acs.org
Substrate TypeExample ProductObserved YieldKey Observations
Secondary AlcoholOxetane from 2-pentanolExcellent (e.g., 97%)Generally high efficiency and fewer side reactions.
Primary AlcoholOxetane from 1-butanolModerate (e.g., 42-56%)Reduced yields due to competing E2 elimination pathways.
Neopentyl-substituted AlcoholOxetane from 3,3-dimethyl-1-butanolExcellent (e.g., 97%)The bulky group promotes the desired radical process and cyclization. acs.org
Steroid-based AlcoholOxetane-containing steroidGood (e.g., 71%)Demonstrates applicability to complex, sterically hindered molecules.

Stereochemical Outcomes of Oxetane-Based Reactions

Controlling the three-dimensional arrangement of atoms (stereochemistry) during the synthesis of oxetane derivatives is crucial, as different stereoisomers can have distinct properties. This control is achieved through diastereoselective and enantioselective reactions.

Diastereoselectivity refers to the preferential formation of one diastereomer over others. In oxetane synthesis, this is often dictated by the stereochemistry of the starting material or the reaction mechanism. For example, in the stereocontrolled synthesis of 2,4-disubstituted oxetanes from 1,3-diols, the syn or anti configuration of the diol directly determines the cis or trans relationship of the substituents on the final oxetane ring. acs.org

Enantioselectivity , the preference for forming one of a pair of enantiomers, is typically achieved using chiral catalysts or auxiliaries. An early example involved the enantioselective reduction of β-halo ketones using a chiral reducing agent, followed by cyclization to afford enantioenriched 2-aryl-substituted oxetanes. acs.org More recently, powerful catalytic systems have been developed. Iridium-catalyzed coupling of primary alcohols with vinyl epoxides, for instance, can produce diol precursors to oxetanes with exceptional levels of both anti-diastereoselectivity and enantioselectivity. nih.gov

Table 2: Examples of Stereoselective Oxetane Synthesis.
Reaction TypeCatalyst/ReagentSubstrateDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Iridium-Catalyzed C-C CouplingChiral Iridium ComplexPrimary alcohol + Isoprene oxide40:1 (anti)93% nih.gov
Organocatalytic HalogenationChiral Squaramide CatalystOxindole + Oxetan-3-one derivative>99:1up to 99% nih.gov
Enantioselective Paternò-BüchiChiral Iridium PhotocatalystQuinolone + Ketone-Excellent beilstein-journals.org
Reduction / CyclizationChiral Borohydride Ligandβ-halo ketone-79-89% acs.org

Two primary strategies are employed to produce enantiomerically pure oxetane derivatives: chiral pool synthesis and asymmetric catalysis.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as carbohydrates or amino acids, as starting materials. researchgate.net Sugars, with their well-defined stereocenters, are particularly useful. They can be chemically modified through a sequence of reactions to construct the oxetane ring, transferring the inherent chirality of the starting material to the final product. acs.orgresearchgate.net This approach has been used to synthesize stereoisomers of natural products containing the oxetane motif. acs.org

Asymmetric catalysis is a more flexible approach where a small amount of a chiral catalyst directs a reaction to produce a large amount of an enantioenriched product. This field has seen significant advances. Chiral Lewis acids, such as those based on copper or scandium complexes, and chiral Brønsted acids have been successfully used to catalyze the enantioselective synthesis or ring-opening of oxetanes. beilstein-journals.orgacs.orgresearchgate.net These catalysts activate the substrates within a chiral environment, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. researchgate.net Such methods are critical for accessing highly functionalized chiral building blocks, including those with challenging all-carbon quaternary stereocenters. nih.govnih.gov

Applications of N Benzyloxetan 3 Amine Oxalate As a Building Block in Complex Molecule Synthesis

Utilizing the Oxetane (B1205548) Moiety in Drug Discovery and Medicinal Chemistry

The incorporation of an oxetane ring, a small, polar, and three-dimensional motif, has become a significant strategy in modern drug discovery. nih.gov It is often used to fine-tune properties such as solubility, metabolic stability, and basicity of adjacent functional groups. nih.govacs.org N-Benzyloxetan-3-amine provides a direct route to introduce this valuable scaffold into target molecules.

Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. The concept of using oxetanes as bioisosteres for carbonyl or amide groups is a key strategy in medicinal chemistry. nih.govacs.org Amide bonds are prevalent in bioactive molecules but can be susceptible to enzymatic hydrolysis. drughunter.com Replacing an amide with a more stable group that mimics its key interactions is a common goal in drug design.

Aryl amino-oxetanes, which can be synthesized from precursors like N-Benzyloxetan-3-amine, are considered promising bioisosteres for benzamides, a common pharmacophore in approved drugs. nih.govdigitellinc.com The oxetane ring can mimic the polarity and hydrogen bond accepting properties of the amide carbonyl group while offering a more three-dimensional structure. digitellinc.com This structural change can lead to improved target binding and selectivity. Research has demonstrated that amino-oxetanes can be synthesized via methods that are comparable to standard amidation reactions, allowing for their integration into existing synthetic workflows and libraries. nih.gov This makes building blocks like N-Benzyloxetan-3-amine particularly useful for exploring this bioisosteric replacement strategy. nih.gov

The introduction of an oxetane ring into a molecule can have a profound and often beneficial impact on its drug-like properties. nih.govnih.gov These changes are critical for improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Key Physicochemical Effects of the Oxetane Moiety:

Solubility: The polar nature of the oxetane ring generally leads to a significant increase in aqueous solubility compared to its non-polar carbocyclic or gem-dimethyl counterparts. nih.govacs.org This is a crucial advantage, as poor solubility is a major hurdle in drug development.

Basicity (pKa) of Adjacent Amines: The oxetane ring exerts a strong electron-withdrawing inductive effect. When placed next to an amine (as in an amino-oxetane), it can significantly lower the amine's pKa. An oxetane alpha to an amine can reduce its pKa by approximately 2.7 units, making it significantly less basic at physiological pH. nih.govacs.org This can be highly advantageous for reducing off-target effects associated with high basicity.

Metabolic Stability: The oxetane ring itself is generally stable to metabolic degradation. digitellinc.comresearchgate.net It can also be used to replace metabolically vulnerable groups, such as a gem-dimethyl group where one of the methyls can be oxidized, thereby blocking a site of metabolism and improving the compound's half-life. acs.orgacs.org

Molecular Conformation: The strained, sp³-rich nature of the oxetane ring imparts a distinct three-dimensionality to molecules, moving away from the "flat" structures that can have lower target selectivity. nih.govdigitellinc.com This can lead to better fitting in protein binding pockets and access to new chemical space.

The following table summarizes the general effects of replacing common chemical groups with an oxetane moiety:

Original GroupReplacement GroupImpact on Aqueous SolubilityImpact on Lipophilicity (LogP/LogD)Impact on Metabolic Stability
gem-Dimethyl3,3-Disubstituted OxetaneIncreaseDecreaseIncrease (Blocks C-H oxidation)
Carbonyl (Ketone)OxetaneIncreaseDecreaseGenerally Increased
AmideAmino-OxetaneIncreaseMaintained or DecreasedIncrease (Resistant to amidase)

The successful application of oxetane-containing building blocks is evident in several drug candidates that have advanced to clinical trials. As of early 2023, seven such compounds were undergoing clinical evaluation. nih.govacs.org

Crenolanib: A Phase III candidate for treating various cancers, including acute myeloid leukemia (AML). acs.org

Fenebrutinib: A Bruton's tyrosine kinase (BTK) inhibitor in Phase III trials for multiple sclerosis. The oxetane moiety was introduced late in the discovery process to improve pharmacokinetic properties. acs.org

Ziresovir (B611949): An antiviral for respiratory syncytial virus (RSV). The oxetane in ziresovir was a key discovery, and attempts to replace it with other groups resulted in compounds with inferior solubility and pharmacokinetic profiles. acs.org

EZH2 Inhibitor Development: In a preclinical example, researchers were faced with a potent lead compound that had poor solubility and metabolic stability. Replacing a dimethylisoxazole group with a methoxymethyl-oxetane substituent led to compound 9 , which had a more optimal LogD, greatly improved solubility, and better metabolic properties. nih.gov

These cases highlight a common theme: the oxetane ring is often introduced during lead optimization to solve specific problems related to a drug candidate's physicochemical or pharmacokinetic properties. acs.org The availability of versatile building blocks like N-Benzyloxetan-3-amine is crucial for enabling chemists to systematically explore these beneficial modifications.

Incorporation into Heterocyclic Systems

The N-Benzyloxetan-3-amine scaffold is a versatile precursor for the synthesis of more complex heterocyclic systems, particularly spirocycles. Spirocyclic compounds, where two rings share a single atom, are of great interest in drug discovery due to their rigid, three-dimensional structures.

The secondary amine of N-Benzyloxetan-3-amine can be used as a nucleophile in various cyclization reactions. For instance, spirocyclic oxetanes like 2-oxa-6-azaspiro[3.3]heptane (a de-benzylated and cyclized analog) have been proposed as valuable alternatives to the commonly used morpholine (B109124) ring in medicinal chemistry. mdpi.com These spiro-oxetanes can be synthesized and then incorporated into larger fused heterocyclic systems, such as benzimidazoles, through oxidative cyclization reactions. mdpi.com The synthesis of spiro-oxetanes can be achieved through various methods, including intramolecular Williamson etherification or cycloadditions. beilstein-journals.orgnih.gov The presence of both a nucleophilic nitrogen and the oxetane ring in a single building block allows for the construction of novel, complex architectures that combine the favorable properties of the oxetane with other heterocyclic pharmacophores. researchgate.net

Role in Natural Product Synthesis

While the use of N-Benzyloxetan-3-amine itself is more prominent in medicinal chemistry programs, the synthesis of oxetane-containing natural products often relies on similar principles of ring formation. The Williamson etherification, a key reaction for creating the oxetane ring from a 1,3-halohydrin, was famously used in the late-stage syntheses of the complex anticancer natural product Taxol (Paclitaxel). thieme-connect.de Although naturally occurring products containing the specific N-Benzyloxetan-3-amine substructure are not prominent, the synthetic strategies used to incorporate oxetane rings into complex molecules are well-established and highlight the fundamental importance of oxetane-containing building blocks in accessing intricate molecular targets. nih.gov

Advanced Spectroscopic and Analytical Characterization for N Benzyloxetan 3 Amine Oxalate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural analysis of N-Benzyloxetan-3-amine oxalate (B1200264). Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments, a complete picture of the molecule's atomic connectivity and spatial arrangement can be assembled.

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms within the molecule. In a typical deuterated solvent like DMSO-d₆, the spectrum of N-Benzyloxetan-3-amine oxalate would display characteristic signals for both the oxetane (B1205548) and benzyl (B1604629) moieties. The aromatic protons of the benzyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm, as a complex multiplet. The benzylic protons (Ar-CH₂) adjacent to the nitrogen atom would likely resonate as a singlet or a closely coupled system around δ 3.8-4.0 ppm.

The protons on the four-membered oxetane ring exhibit distinct chemical shifts due to the ring strain and the influence of the adjacent oxygen and nitrogen atoms. The methylene protons (-CH₂-) on the oxetane ring adjacent to the oxygen are expected to appear as triplets, while the methine proton (-CH-) attached to the nitrogen-bearing carbon would also show a characteristic multiplet. The amine proton and the protons from the oxalate counter-ion may appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₅) 7.20 - 7.40 Multiplet
Benzylic (Ar-CH₂) 3.80 - 4.00 Singlet / AB quartet
Oxetane (-CH₂-O) 4.50 - 4.70 Triplet
Oxetane (-CH-N) 3.80 - 4.20 Multiplet
Oxetane (-CH₂-C) 2.50 - 2.80 Multiplet

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The aromatic carbons of the benzyl group would produce a series of signals in the δ 127-138 ppm range. The benzylic carbon (Ar-CH₂) is anticipated to resonate around δ 50-55 ppm. The carbons of the oxetane ring are particularly diagnostic, with the carbon bonded to oxygen (O-CH₂) appearing further downfield (around δ 70-80 ppm) compared to the other ring carbons. The carbon atom of the oxalate counter-ion will typically appear as a single peak in the range of δ 160-170 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Oxalate (COO⁻) 160 - 170
Aromatic Quaternary (C₆H₅) 135 - 140
Aromatic (C₆H₅) 127 - 130
Oxetane (O-CH₂) 70 - 80
Benzylic (Ar-CH₂) 50 - 55
Oxetane (N-CH) 45 - 55

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the benzyl and oxetane ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between the benzyl group, the nitrogen atom, and the oxetane ring. For instance, a correlation between the benzylic protons and the oxetane's methine carbon would confirm the N-benzyl linkage.

These combined techniques provide a comprehensive and definitive structural elucidation of this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z). For this compound, the molecular weight of the salt is 253.25 g/mol . cymitquimica.com

In a typical MS experiment using electrospray ionization (ESI), the free base, N-Benzyloxetan-3-amine (C₁₀H₁₃NO, molecular weight 163.22 g/mol ), would likely be observed as the protonated molecular ion [M+H]⁺ at an m/z of 164.11. uni.lu

The fragmentation pattern of the N-Benzyloxetan-3-amine cation is characteristic of aliphatic amines. libretexts.org The dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of stable, resonance-stabilized fragments. For N-Benzyloxetan-3-amine, two primary alpha-cleavage pathways are possible:

Cleavage of the bond between the benzylic carbon and the aromatic ring, which is less common.

Cleavage within the oxetane ring, adjacent to the carbon-nitrogen bond. This is often a major fragmentation route for cyclic amines. miamioh.edu

A significant fragment observed would likely be the tropylium cation (C₇H₇⁺) at m/z 91, resulting from the cleavage and rearrangement of the benzyl group. Another characteristic fragmentation for amines involves the loss of neutral molecules. researchgate.net The presence of these specific fragments in the mass spectrum provides strong evidence for the compound's identity and structure. libretexts.orglibretexts.org

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound and for its quantitative analysis. A validated HPLC method can separate the main compound from any impurities, starting materials, or degradation products.

Developing a robust HPLC method for an amine oxalate salt requires careful consideration of several parameters to achieve optimal separation and detection. biomedres.us

Column Selection: Reversed-phase columns, such as a C18 column, are commonly used for the analysis of moderately polar compounds like N-Benzyloxetan-3-amine. ijprs.compharmacyjournal.in For the oxalate anion, ion-exchange or ion-exclusion chromatography can also be effective. mdpi.com

Mobile Phase: A typical mobile phase for a reversed-phase separation would consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. ijprs.compharmacyjournal.in The pH of the buffer is critical; for an amine, a slightly acidic pH (e.g., pH 3-6) is often used to ensure the analyte is in its protonated, more water-soluble form, which leads to better peak shape. pharmacyjournal.in The buffer also helps to ensure consistent retention times.

Detection: A UV detector is suitable for N-Benzyloxetan-3-amine due to the presence of the chromophoric benzyl group. The detection wavelength would be set to a λmax of the aromatic system, typically around 220-240 nm. ijprs.compharmacyjournal.in For more sensitive and specific quantification, HPLC can be coupled with a mass spectrometer (LC-MS). tandfonline.comelsevier.es LC-MS is particularly useful for quantifying the oxalate component, often using a triple quadrupole mass spectrometer in negative ion mode. tandfonline.comnih.gov

Validation: A fully developed method must be validated according to ICH guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. biomedres.uspharmacyjournal.in This involves analyzing calibration standards across a range of concentrations to establish a linear relationship between peak area and concentration. nih.gov

By optimizing these parameters, a reliable HPLC method can be established for routine quality control, ensuring the purity and accurate quantification of this compound. ijprs.comnih.gov

Chiral HPLC for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect of the analysis of chiral compounds like this compound. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and quantifying their relative amounts. nih.govcsfarmacie.czlibretexts.org The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving chiral amines. mdpi.comyakhak.org A typical method would involve a normal-phase elution mode. The selection of the mobile phase, often a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol (B145695), is optimized to achieve baseline separation of the enantiomers. yakhak.org The addition of a small amount of an amine modifier, like diethylamine (DEA), can improve peak shape and resolution. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic benzyl group exhibits strong absorbance.

The results of a chiral HPLC analysis provide the retention times for each enantiomer and the peak area, from which the enantiomeric excess (ee) can be calculated, thus defining the enantiomeric purity of the sample.

Table 1: Representative Chiral HPLC Method for this compound

ParameterCondition
Column Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Outcome Baseline separation of the (R)- and (S)-enantiomers

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. sciengine.com By analyzing the absorption of infrared radiation or the inelastic scattering of monochromatic light, a vibrational spectrum is generated that serves as a molecular fingerprint.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to its constituent parts: the oxetane ring, the secondary benzylamine (B48309) moiety, and the oxalate counter-ion.

N-H Vibrations : As a secondary amine salt, a key feature would be the N-H stretching vibration of the ammonium (B1175870) cation, typically observed as a broad band in the IR spectrum in the region of 2400-3200 cm⁻¹. libretexts.orgorgchemboulder.com The N-H bending vibration may also be visible around 1600-1500 cm⁻¹. wpmucdn.com

Aromatic and Alkyl C-H Vibrations : The benzyl group will show aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region. researchgate.net The aliphatic C-H stretching of the oxetane and methylene groups will appear in the 2950-2850 cm⁻¹ range.

C-O and C-N Vibrations : The characteristic C-O-C stretching of the strained oxetane ring is expected to produce a strong band in the IR spectrum, typically around 980-960 cm⁻¹. illinois.edu The C-N stretching of the amine will be found in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Oxalate Anion Vibrations : The oxalate counter-ion has several characteristic vibrations. The symmetric and asymmetric C=O stretching vibrations are prominent, with the asymmetric stretch appearing as a very strong band in the IR spectrum around 1600-1700 cm⁻¹. sciengine.comqut.edu.au The symmetric C=O stretch is typically strong in the Raman spectrum around 1450-1490 cm⁻¹. qut.edu.au The C-C stretch of the oxalate is often observed in the Raman spectrum around 900 cm⁻¹. qut.edu.au

Table 2: Predicted Major Vibrational Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity (IR)Expected Intensity (Raman)
~3100-3000Aromatic C-HStretchingMediumMedium
~2950-2850Aliphatic C-HStretchingMediumMedium
~2800-2400N⁺-HStretchingStrong, BroadWeak
~1650-1600Oxalate C=OAsymmetric StretchVery StrongWeak
~1610, 1495, 1455Aromatic C=CStretchingMedium-StrongMedium-Strong
~1580N-HBendingMediumWeak
~1490-1450Oxalate C=OSymmetric StretchWeakStrong
~1260Aromatic C-NStretchingMediumMedium
~980Oxetane C-O-CAsymmetric StretchStrongWeak
~900Oxalate C-CStretchingWeakMedium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the solid-state properties of a compound.

While the specific crystal structure of this compound is not publicly available, the expected solid-state structure can be inferred from the analysis of similar amine oxalate salts. sciencepublishinggroup.comresearchgate.netnih.gov The structure would be an ionic salt composed of the protonated N-benzyl-3-aminooxetanium cation and the oxalate dianion.

The key feature of the crystal packing would be an extensive network of hydrogen bonds. The ammonium group (N⁺-H) of the cation is a strong hydrogen bond donor and would form robust hydrogen bonds with the oxygen atoms of the oxalate anion, which are strong hydrogen bond acceptors. These interactions are the primary forces governing the supramolecular assembly in the crystal lattice. nih.gov

The oxetane ring itself is a four-membered heterocycle that is nearly planar but can exhibit a slight puckering. illinois.eduacs.org The degree of puckering can be influenced by the substituents on the ring. nih.gov The oxalate anion is generally planar or nearly planar, although some twisting along the C-C bond can occur. nih.gov The crystal structure would reveal the precise conformation of the N-benzyl group and the relative orientation of the cation and anion in the unit cell.

Table 3: Expected Crystallographic Parameters and Structural Features for an Amine Oxalate Salt

ParameterDescription
Crystal System Likely Monoclinic or Orthorhombic
Space Group Centrosymmetric or non-centrosymmetric depending on chirality
Key Intermolecular Interactions Strong N⁺-H···O hydrogen bonding between cation and anion
Cation Conformation Defined geometry of the benzyl and oxetane moieties
Anion Geometry Typically planar or near-planar oxalate dianion
Unit Cell Contents Multiple cation-anion pairs arranged in a repeating lattice

Computational Chemistry and Theoretical Studies of N Benzyloxetan 3 Amine Oxalate

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations are a cornerstone for understanding the fundamental properties of N-Benzyloxetan-3-amine oxalate (B1200264) at the atomic level. These methods solve approximations of the Schrödinger equation to determine the molecule's preferred three-dimensional structure (conformation) and the arrangement of its electrons (electronic structure).

Electronic structure calculations provide insights into how the molecule will interact with its environment. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and the energy required for electronic excitation. Furthermore, the molecular electrostatic potential (MEP) map can be generated, which visualizes the electron-rich and electron-poor regions of the molecule, predicting sites for hydrogen bonding and other non-covalent interactions. researchgate.net

Table 1: Illustrative Data from Quantum Chemical Calculations on a Benzylamine (B48309) Derivative

Calculated PropertyExample ValueSignificance for N-Benzyloxetan-3-amine oxalate
Relative Conformational EnergyGauche Conformer: 0 kcal/mol (Reference)Identifies the most stable three-dimensional shapes of the molecule.
Anti Conformer: +1.5 kcal/mol
HOMO Energy-6.5 eVRelates to the molecule's ability to donate electrons.
LUMO Energy-0.8 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.7 eVIndicates chemical stability and susceptibility to electronic excitation.
Molecular Dipole Moment2.1 DebyeQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.

Density Functional Theory (DFT) for Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that offers a favorable balance between accuracy and computational cost. nih.gov It is particularly adept at predicting various spectroscopic properties, which can be used to interpret and validate experimental data. nih.gov

By calculating the vibrational frequencies of this compound, DFT can generate theoretical Infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental results to provide a detailed assignment of the observed vibrational bands to specific molecular motions, such as the stretching of the C-O-C bond in the oxetane (B1205548) ring or the N-H vibrations of the amine group. nih.gov

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of transitions between electronic states, providing the wavelengths of maximum absorption (λmax) and their intensities. For this compound, this would help in understanding its photophysical properties and could be correlated with its electronic structure. Additionally, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation. scielo.br

Table 2: Predicted Spectroscopic Data for a Structurally Related Oxetane Derivative using DFT

Spectroscopic MethodPredicted ParameterExample ValueRelevance for this compound
FT-IRC-O-C stretch (oxetane)~990 cm⁻¹Confirms the presence of the oxetane ring.
N-H bend (amine salt)~1600 cm⁻¹Identifies the protonated amine functional group.
UV-Vis (TD-DFT)λmax (π→π* transition)~260 nmCorrelates electronic structure with light absorption properties.
¹³C NMROxetane C-O~75 ppmAids in the assignment of experimental NMR spectra for structural verification.
Benzyl (B1604629) CH₂~50 ppm

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical methods are excellent for analyzing static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound. nih.gov MD simulations model the movements of atoms over time, offering a view of the molecule's flexibility and its interactions with a solvent environment. researchgate.net

For a flexible molecule like this compound, MD simulations can reveal the full ensemble of conformations that it can adopt in solution. mdpi.com This is particularly important for understanding how the molecule might interact with a biological target, as the conformation responsible for binding may not be the lowest energy state in isolation. nih.govmdpi.com By simulating the molecule in a box of water molecules, for example, one can observe how the solvent influences its shape and dynamics. The simulations can also provide information on the stability of the ionic interaction between the benzyloxetan-3-ammonium cation and the oxalate anion in an aqueous environment.

Table 3: Insights from a Hypothetical MD Simulation of this compound

MD Simulation AnalysisInformation ObtainedSignificance
RMSD (Root Mean Square Deviation)Fluctuations of atomic positions around an average structure.Indicates the stability of the overall molecular structure and its flexible regions.
Ramachandran-like Plot (for key torsions)Distribution of dihedral angles over the simulation time.Reveals the preferred and accessible conformational space of the molecule in solution.
RDF (Radial Distribution Function)Probability of finding solvent molecules at a certain distance from the solute.Describes the solvation shell and specific interactions (e.g., hydrogen bonds) with the solvent.
Ion-Pair Distance AnalysisDistance between the ammonium (B1175870) and oxalate ions over time.Assesses the stability of the salt bridge in the simulated environment.

Investigation of Reaction Energetics and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms and energetics of chemical reactions. For this compound, this could include studying its formation or its potential metabolic pathways.

The formation of the oxalate salt involves a proton transfer from oxalic acid to the amine nitrogen. DFT calculations can be used to model this acid-base reaction, determining the change in enthalpy (ΔH) and Gibbs free energy (ΔG) to predict its spontaneity. nih.govosti.gov

Furthermore, computational methods can be used to explore the energy barriers (activation energies) of reactions. By locating the transition state structure—the highest energy point along the reaction coordinate—the rate of a reaction can be estimated. For instance, the Sₙ2 reaction between benzyl bromide and oxetan-3-amine to form the precursor could be modeled. Similarly, potential metabolic reactions, such as N-debenzylation or oxidation of the oxetane ring, could be investigated by calculating the activation energies for different proposed pathways. rsc.orgnih.gov

Computational Approaches to Design Novel Oxetane Derivatives

The knowledge gained from the computational studies of this compound can be used to design new molecules with potentially improved properties. The oxetane ring is an increasingly popular motif in medicinal chemistry, valued for its ability to improve physicochemical properties such as solubility while providing a three-dimensional structural element. acs.orgnih.govresearchgate.net

Using this compound as a scaffold, new derivatives can be designed in silico by adding or modifying functional groups. For example, substituents could be added to the benzyl ring to alter the molecule's electronic properties or its ability to interact with a biological target. Computational techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can then be used to predict the binding affinities of these new derivatives to a target protein, allowing for the prioritization of compounds for synthesis. This structure-based drug design approach can significantly reduce the time and cost associated with the discovery of new therapeutic agents. researchgate.netacs.org

Future Directions and Emerging Research Avenues for N Benzyloxetan 3 Amine Oxalate

Development of Green Chemistry Approaches for Synthesis

The synthesis of oxetane-containing compounds has traditionally relied on methods that can be resource-intensive and may not align with modern principles of sustainable chemistry. acs.orgnih.gov Future research will likely focus on developing greener, more efficient synthetic routes to N-Benzyloxetan-3-amine and its analogs.

Key areas for development include:

Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems can significantly reduce waste. Research into novel catalysts for oxetane (B1205548) ring formation and functionalization is a promising avenue. For instance, photoinduced hydrogen atom transfer (HAT) reactions driven by photocatalysis represent an emerging strategy for constructing oxetane rings under mild conditions. acs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This involves exploring cycloaddition reactions or one-pot syntheses that build the N-benzyloxetan-3-amine scaffold with minimal byproduct formation. nih.govacs.org

Sustainable Solvents and Reagents: A major focus will be the replacement of hazardous solvents and reagents with more environmentally benign alternatives. This could involve using water, supercritical fluids, or biodegradable solvents. Additionally, replacing harmful reagents, such as peroxides or certain heavy metals used in traditional protocols, with safer alternatives is crucial. journaljabb.com

Flow Chemistry: Continuous flow synthesis offers advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. Applying flow chemistry to the synthesis of N-Benzyloxetan-3-amine could lead to a more efficient, controlled, and sustainable manufacturing process.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Oxetanes
ParameterTraditional SynthesisPotential Green Chemistry Approach
ReagentsOften relies on stoichiometric, hazardous reagents (e.g., strong bases, harsh oxidizers). acs.orgEmploys catalytic systems, photocatalysis, and safer reagents. acs.org
SolventsUse of volatile organic compounds (VOCs).Use of water, bio-based solvents, or solvent-free conditions. journaljabb.com
EnergyOften requires high temperatures and pressures.Milder reaction conditions, use of visible light or microwave irradiation. nih.gov
WasteGenerates significant chemical waste.Higher atom economy, reduced byproducts, easier catalyst recycling.

Exploration of Novel Biological Activities Beyond Bioisosterism

The oxetane ring is well-regarded for its ability to act as a bioisostere for gem-dimethyl and carbonyl groups, improving properties like solubility, metabolic stability, and lipophilicity. u-tokyo.ac.jpresearchgate.net However, the inherent chemical nature of the N-benzyloxetan-3-amine structure suggests it may possess intrinsic biological activities that are yet to be discovered. Future research should aim to screen this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic potential.

Potential areas for exploration include:

Antimicrobial Activity: The amine functionality is a common feature in many antimicrobial agents. Studies on related synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated activity against Gram-positive bacteria, including resistant strains. nih.gov Screening N-Benzyloxetan-3-amine oxalate (B1200264) against a panel of pathogenic bacteria and fungi could reveal new leads for anti-infective drugs.

Anticancer Properties: Many small molecules containing amine and heterocyclic motifs exhibit cytotoxic effects against cancer cell lines. The unique three-dimensional structure imparted by the oxetane ring could facilitate novel interactions with anticancer targets like enzymes or protein-protein interfaces. nih.gov

Neurological Activity: The ability of the oxetane moiety to modulate physicochemical properties can be particularly useful in designing drugs that cross the blood-brain barrier. nih.gov Investigating the compound for activity against central nervous system (CNS) targets, such as receptors and enzymes implicated in neurodegenerative diseases or psychiatric disorders, is a logical next step.

Anti-inflammatory and Antioxidant Effects: N-benzyl groups and various amine derivatives have been associated with antioxidant and anti-inflammatory properties. mdpi.com It would be valuable to assess the capacity of N-Benzyloxetan-3-amine oxalate to modulate inflammatory pathways or scavenge reactive oxygen species, which are implicated in a host of chronic diseases.

Application in Materials Science and Polymer Chemistry

The strained four-membered ring of oxetane makes it an ideal monomer for ring-opening polymerization (ROP), leading to the formation of polyethers with unique properties. radtech.orgwikipedia.org The N-Benzyloxetan-3-amine structure offers the potential to create novel functional polymers with tailored characteristics.

Future research in this area could focus on:

Functional Monomers: Using N-Benzyloxetan-3-amine as a monomer in ROP could yield functional polyethers. The pendant N-benzylamine groups along the polymer backbone could serve as sites for further chemical modification, for cross-linking, or to impart specific properties like pH-responsiveness or metal-binding capabilities.

Biomedical Polymers: Polymers containing tertiary amines are being explored for biomedical applications such as gene delivery. nih.gov Poly(N-benzyloxetan-3-amine) could be investigated for its potential in creating biocompatible materials, drug-delivery vehicles, or coatings for medical devices. The polymer's properties could be tuned by copolymerizing the parent monomer with other oxetane derivatives. wikipedia.orgnih.gov

High-Performance Materials: Polyoxetanes are known for their use as engineering polymers and in energetic materials. wikipedia.orguni-muenchen.de Investigating the thermal and mechanical properties of polymers derived from N-Benzyloxetan-3-amine could lead to the development of new high-performance materials, such as adhesives or specialty coatings. nih.gov

Integration with Artificial Intelligence and Machine Learning for Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, from target identification to lead optimization. nih.govnih.gov Integrating these computational tools can significantly accelerate the exploration of this compound's potential.

Key applications of AI and ML include:

De Novo Design: Generative AI models can design novel molecules from scratch. chemanager-online.com By training these models on datasets of known bioactive compounds, AI can generate new derivatives of N-Benzyloxetan-3-amine that are optimized for specific properties, such as enhanced binding affinity to a target protein or improved pharmacokinetic profiles. neurosciencenews.comtums.ac.ir

Property Prediction: ML algorithms can accurately predict a wide range of molecular properties, including solubility, toxicity, and metabolic stability. nih.gov These predictive models can be used to virtually screen large libraries of N-Benzyloxetan-3-amine analogs, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving considerable time and resources. nih.gov

Virtual Screening and Target Identification: AI can be used to screen N-Benzyloxetan-3-amine against vast databases of biological targets to identify potential new therapeutic applications (drug repurposing). youtube.com Structure-based AI models can predict how the compound might bind to different proteins, providing insights into its mechanism of action and helping to identify novel targets. bioengineer.orgoxfordglobal.com

Synthesis Planning: Retrosynthesis AI tools can help chemists devise the most efficient and viable synthetic routes for novel derivatives. nih.gov This can accelerate the "make" phase of the design-make-test-analyze cycle in drug discovery.

Table 2: AI/ML Applications in this compound Research
AI/ML ApplicationObjectivePotential Impact
Generative ModelsDesign novel derivatives with optimized properties. chemanager-online.comRapidly explore chemical space for improved drug candidates.
Predictive Modeling (QSAR/QSPR)Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.govReduce late-stage failures by prioritizing compounds with favorable profiles.
Virtual High-Throughput ScreeningIdentify potential biological targets for the compound. youtube.comAccelerate hypothesis generation for new therapeutic indications.
Retrosynthesis AlgorithmsPropose efficient synthetic pathways for new analogs. nih.govStreamline the chemical synthesis and iteration process.

Q & A

Q. What are the key synthetic pathways for N-Benzyloxetan-3-amine oxalate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling oxetan-3-amine derivatives with benzyl groups followed by oxalate salt formation. For example, nucleophilic substitution reactions using benzyl halides under basic conditions (e.g., NaHCO₃ or K₂CO₃) can yield N-benzyloxetan-3-amine intermediates . Oxalate salt formation is achieved via acid-base reaction with oxalic acid in polar solvents (e.g., ethanol). Reaction conditions such as temperature (20–40°C), solvent polarity, and stoichiometric ratios significantly impact yield. Lower temperatures (≤25°C) reduce side reactions like oxetane ring-opening, while excess oxalic acid ensures complete salt precipitation .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : The oxetane ring protons resonate at δ ~4.5–5.0 ppm (¹H), while the benzyl group aromatic protons appear at δ ~7.2–7.4 ppm. The oxalate counterion’s carbonyl carbons are observed at δ ~160–165 ppm (¹³C) .
  • HPLC-UV : Purity (>98%) is confirmed using a reverse-phase C18 column with a phosphate buffer/methanol mobile phase (flow rate: 1.2 mL/min, detection at 230 nm). Retention times are compared against authentic standards .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ for the free base (calc. for C₁₀H₁₄N₂O₃: 210.10) and oxalate adducts .

Advanced Research Questions

Q. How can conflicting data on reaction yields for N-Benzyloxetan-3-amine derivatives be resolved through mechanistic studies?

  • Methodological Answer : Contradictions in yield often arise from competing pathways (e.g., oxetane ring-opening vs. benzylation). Mechanistic studies using kinetic isotope effects (KIEs) or DFT calculations can identify rate-determining steps. For example, deuterated oxetan-3-amine analogs may reveal steric or electronic effects at the nitrogen nucleophile. Additionally, in situ monitoring via IR spectroscopy can track intermediate formation (e.g., iminium ions) under varying conditions .

Q. What methodological considerations are critical when using this compound in protein-ligand interaction studies?

  • Methodological Answer :
  • Buffer Compatibility : Oxalate may chelate divalent cations (e.g., Mg²⁺) in biological assays. Use buffers like Tris-HCl (pH 7.4) with EDTA-free formulations to avoid interference .
  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) should account for the oxalate’s hydrogen-bonding capacity. Protonation states of the amine group (pH-dependent) must align with experimental conditions (e.g., pKa ~9.5 for tertiary amines) .
  • SPR/BLI Validation : Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) requires immobilization via amine-coupling chemistry. Pre-blocking with ethanolamine minimizes non-specific binding .

Q. How do structural modifications (e.g., substituent position on the benzyl group) impact the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Ortho vs. Para Substituents : Ortho-methoxy groups (e.g., N-(2-methoxybenzyl) derivatives) introduce steric hindrance, reducing nucleophilic substitution rates by ~30% compared to para-substituted analogs. However, ortho-substituted derivatives show enhanced binding to serotonin receptors (e.g., 5-HT₃) due to π-π stacking with aromatic residues .
  • Oxalate vs. Other Counterions : Trifluoroacetate salts exhibit higher solubility in DMSO (≥50 mg/mL) but lower thermal stability (TGA decomposition ~150°C vs. 200°C for oxalate). Counterion choice should align with assay requirements (e.g., oxalate avoids interference in calcium-dependent assays) .

Q. What statistical approaches optimize the synthesis of this compound for scale-up?

  • Methodological Answer : Response surface methodology (RSM) with central composite design (CCD) can model variables like temperature, solvent ratio (e.g., EtOH/H₂O), and reagent equivalents. For example, a 3² factorial design identified optimal conditions for oxalate precipitation: 1.2 eq oxalic acid, 30°C, and 70% ethanol (yield: 89% ± 2%, purity >99%) .

Safety and Risk Assessment

Q. What hazard mitigation strategies are essential when handling this compound?

  • Methodological Answer :
  • Mutagenicity Screening : Ames II testing is recommended for derivatives, as some anomeric amides show mutagenic potential. Compound-specific thresholds (e.g., ≤1 μg/mL in TA100 strains) should guide handling protocols .
  • Thermal Stability : DSC analysis detects exothermic decomposition events. Storage at ≤4°C in amber vials under nitrogen prevents degradation .
  • PPE : Nitrile gloves (≥8 mil thickness) and fume hoods (≥100 fpm face velocity) are mandatory during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.